Regioisomeric Identity: [2,3-b] Fusion Confers a Unique Heteroatom Sequence for Downstream Drug Discovery
Thieno[2,3-b]furan-5-carboxylic acid is the essential core scaffold for a series of potent human carbonic anhydrase II (CA II) inhibitors. Derivatives bearing a 2-sulfonamide group, specifically 5-[(alkylamino)methyl]thieno[2,3-b]furan-2-sulfonamides, were advanced to ex vivo evaluation in albino rabbit eyes for intraocular pressure (IOP) lowering, demonstrating the scaffold's therapeutic relevance [1]. The [3,2-b] regioisomer lacks a published record of yielding advanced CA II inhibitor leads, making the [2,3-b] scaffold a demonstrably productive choice for this target class.
| Evidence Dimension | Provenance of biologically active lead compounds (CA II inhibitors) |
|---|---|
| Target Compound Data | Thieno[2,3-b]furan scaffold yields CA II inhibitors evaluated ex vivo for IOP lowering (Hartman et al., 1992) [1] |
| Comparator Or Baseline | Thieno[3,2-b]furan scaffold: no analogous CA II inhibitor leads reported in primary literature |
| Quantified Difference | Qualitative difference: documented vs. undocumented biological lead generation |
| Conditions | Human CA II enzyme inhibition assay and albino rabbit eye ex vivo model [1] |
Why This Matters
Procuring the correct regioisomer is non-negotiable for medicinal chemistry programs targeting CA II; selecting the [3,2-b] isomer would require de novo validation of a structurally distinct scaffold.
- [1] Hartman GD, et al. Thieno[2,3-b]furan-2-sulfonamides as topical carbonic anhydrase inhibitors. J Med Chem. 1992 Aug 7;35(16):3027-33. PMID: 1501230. View Source
